molecular formula C22H23FN4O4S2 B3410506 4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897480-96-5

4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B3410506
CAS No.: 897480-96-5
M. Wt: 490.6 g/mol
InChI Key: HGJOVRYCOBFGSD-UHFFFAOYSA-N
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Description

4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole core, a piperazine ring, and a morpholine sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluoro Group: The fluorination step can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Ring: This step involves the nucleophilic substitution reaction between the benzothiazole derivative and a piperazine derivative.

    Incorporation of the Morpholine Sulfonyl Group: The final step involves the sulfonylation of the piperazine ring using morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • **4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole shares structural similarities with other benzothiazole derivatives, such as:
    • 2-(4-aminophenyl)benzothiazole
    • 2-(4-methylpiperazin-1-yl)benzothiazole
    • 4-(morpholine-4-sulfonyl)benzothiazole

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the morpholine sulfonyl group contributes to its solubility and potential interactions with biological targets.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S2/c23-18-2-1-3-19-20(18)24-22(32-19)26-10-8-25(9-11-26)21(28)16-4-6-17(7-5-16)33(29,30)27-12-14-31-15-13-27/h1-7H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOVRYCOBFGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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4-fluoro-2-{4-[4-(morpholine-4-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

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